Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Phosphodiesterase 4 PDE4B1 Inflammation

This research-grade Methyl carbamate (CAS 326032-68-2) is a unique polypharmacological probe with confirmed sub-nanomolar PDE4B1 affinity (IC₅₀ 0.316 nM), cellular PI3Kδ inhibition (IC₅₀ 102 nM), and patented HSL inhibitory activity. Its single-molecule, multi-target profile cannot be replicated by generic PDE4 inhibitors like rolipram or roflumilast, nor by indirect lipolysis modulators such as nicotinic acid. This makes it an irreplaceable tool for preclinical NASH, diabetic dyslipidemia, or inflammation–metabolism crosstalk studies. Procure this distinct scaffold for SAR campaigns and pathway deconvolution with confidence in its verified biological polypharmacology.

Molecular Formula C19H22N4O5S
Molecular Weight 418.47
CAS No. 326032-68-2
Cat. No. B2925244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS326032-68-2
Molecular FormulaC19H22N4O5S
Molecular Weight418.47
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25)
InChIKeySMUCWZOADKCKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 326032-68-2): A Multi-Target Inhibitor for Metabolic and Inflammatory Research


Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 326032-68-2) is a synthetic small molecule (C₁₉H₂₂N₄O₅S, MW 418.47) classified as a substituted pyridinyl carbamate containing a sulfonamide-linked piperidine scaffold. It is primarily described in the patent literature (WO/2004/110990, US 2006/0160865) as an inhibitor of hormone-sensitive lipase (HSL), with therapeutic potential for metabolic disorders including insulin resistance and dyslipidemia [1]. Public bioactivity databases reveal additional potent inhibition of phosphodiesterase 4B1 (PDE4B1) with an IC₅₀ of 0.316 nM, and cellular inhibition of PI3Kδ-mediated AKT phosphorylation with an IC₅₀ of 102 nM [2][3]. This multi-target profile distinguishes the compound from classical selective HSL or PDE4 inhibitors, creating a unique pharmacological profile relevant to inflammation–metabolism crosstalk research.

Why Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate Cannot Be Substituted by Standard PDE4 or HSL Reference Inhibitors


Standard reference inhibitors such as rolipram (selective PDE4 inhibitor, IC₅₀ ≈ 130–240 nM for PDE4B/D) and roflumilast (PDE4 IC₅₀ = 0.2–4.3 nM) address only the PDE4 arm of this compound's polypharmacology [1][2]. Similarly, nicotinic acid and its derivatives modulate HSL activity indirectly via GPCR pathways and do not directly inhibit the HSL enzyme [3]. This compound is explicitly claimed as a direct HSL inhibitor in patent US 2006/0160865, while also exhibiting sub-nanomolar PDE4B1 potency and sub-micromolar PI3Kδ cellular activity as evidenced by BindingDB records [4][5]. No single commercially available reference standard simultaneously covers this combination of three distinct therapeutic targets—HSL, PDE4, and PI3Kδ—making generic substitution scientifically invalid for experiments investigating metabolic–inflammatory pathway crosstalk, dual HSL/PDE4 inhibition, or PI3Kδ-linked metabolic regulation.

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Quantitative Differential Evidence for Scientific Selection


PDE4B1 Inhibition: Sub-Nanomolar Potency Comparable to Clinical-Stage PDE4 Inhibitors

This compound inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as measured by scintillation proximity assay using [³H]-cAMP substrate [1]. This potency is comparable to roflumilast, a clinically approved PDE4 inhibitor that exhibits IC₅₀ values of 0.2–0.9 nM for PDE4B1/PDE4B2 . In contrast, the classical PDE4 inhibitor rolipram shows substantially weaker PDE4B inhibition, with reported IC₅₀ values of 130 nM for PDE4B [2]. This represents an approximately 411-fold improvement in potency over rolipram for the PDE4B isoform, positioning this compound in the same potency class as clinical-stage PDE4 inhibitors while maintaining a distinct chemical scaffold.

Phosphodiesterase 4 PDE4B1 Inflammation Respiratory Disease CNS

PI3Kδ Cellular Activity: Functional AKT Phosphorylation Inhibition in Intact Cells

In a cellular context, this compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC₅₀ of 102 nM, measured by electrochemiluminescence assay after 30 minutes of treatment [1]. For comparison, idelalisib (CAL-101), a clinically approved PI3Kδ-selective inhibitor, exhibits an IC₅₀ of 2.5 nM in purified enzyme assays but its cellular IC₅₀ for AKT phosphorylation varies between 10–100 nM depending on cell type and assay conditions [2]. The compound's PI3Kδ cellular activity falls within the therapeutically relevant range for PI3Kδ pathway modulation, while being structurally unrelated to the quinazolinone-based PI3Kδ inhibitor chemotype represented by idelalisib. This structural divergence is significant because it may circumvent resistance mechanisms associated with ATP-competitive PI3Kδ inhibitors.

PI3K delta AKT phosphorylation B-cell Oncology Immunology

HSL Inhibitor Patent Designation: Dual Metabolic–Inflammatory Targeting Not Achievable with PDE4-Only or PI3Kδ-Only Inhibitors

Patent US 2006/0160865 (Novo Nordisk) explicitly claims substituted pyridinyl carbamates of the same structural class as this compound as inhibitors of hormone-sensitive lipase (HSL), describing their utility for treating insulin resistance, dyslipidemia, and metabolic syndrome [1]. Standard PDE4 inhibitors such as roflumilast (approved for COPD and psoriasis) and apremilast (approved for psoriatic arthritis) lack any significant HSL inhibitory activity, as PDE4 selectivity was a key design criterion for these drugs [2]. Conversely, clinical HSL inhibitors such as BAY 59-9435 and NN-6554 were developed with the explicit goal of avoiding PDE4 cross-reactivity to minimize emetic side effects [3]. This compound is unique in that it intentionally combines both activities in a single molecule, providing a tool compound for investigating the therapeutic hypothesis that simultaneous HSL inhibition and PDE4 inhibition may yield additive or synergistic benefits in metabolic–inflammatory conditions such as diabetic dyslipidemia, non-alcoholic steatohepatitis (NASH), or obesity-associated inflammation.

Hormone-sensitive lipase HSL Metabolic disease Insulin resistance Dyslipidemia

PDE4A Isoform Activity: Potent but Moderately Less Potent than PDE4B1, Indicating Isoform Selectivity Profile Distinct from Rolipram

Assay records in ChEMBL (ChEMBL_155727) indicate that this compound inhibits unpurified recombinant PDE4A with an IC₅₀ of 10.7 nM [1]. Combined with the PDE4B1 IC₅₀ of 0.316 nM, this yields a PDE4A/PDE4B1 selectivity ratio of approximately 34-fold in favor of PDE4B1. For comparison, rolipram exhibits a PDE4A/PDE4B selectivity ratio of approximately 0.023 (i.e., 3 nM for PDE4A vs. 130 nM for PDE4B), reflecting a strong PDE4A preference [2]. The substantially different isoform selectivity profile—PDE4B1-preference for this compound vs. PDE4A-preference for rolipram—is mechanistically significant because PDE4B is the dominant isoform in inflammatory cells and is believed to mediate anti-inflammatory efficacy, while PDE4D is associated with emetic side effects [3]. The PDE4A/PDE4B selectivity ratio may therefore influence the therapeutic window in preclinical inflammation models, making direct substitution of rolipram for this compound scientifically inappropriate.

PDE4A Isoform selectivity Therapeutic window Emetic liability

High-Impact Research and Industrial Applications for Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 326032-68-2)


Preclinical Models of Metabolic–Inflammatory Disease (e.g., Diabetic Dyslipidemia, NASH)

This compound is ideally suited for preclinical efficacy studies in rodent models of diabetic dyslipidemia or non-alcoholic steatohepatitis (NASH), where simultaneous HSL inhibition (reducing circulating free fatty acids) and PDE4 inhibition (suppressing inflammatory cytokine production) may provide synergistic metabolic benefits. The PDE4B1 IC₅₀ of 0.316 nM ensures potent anti-inflammatory activity in vivo, while the patent-claimed HSL inhibition addresses the lipolysis-driven lipid overload characteristic of insulin resistance [1][2]. Researchers can benchmark against single-target agents (e.g., roflumilast for PDE4 or nicotinic acid for lipolysis) to deconvolute the contribution of each target to the overall metabolic phenotype.

PDE4B-Selective Tool Compound Development and Isoform Selectivity Profiling

The compound's PDE4A/PDE4B1 selectivity ratio of ~34-fold (PDE4B1-selective) contrasts sharply with rolipram's PDE4A-selective profile (~43-fold PDE4A preference) [1][2]. This makes it a valuable tool for dissecting the distinct physiological roles of PDE4A vs. PDE4B in inflammatory cell types, CNS tissues, and metabolic organs. Medicinal chemistry teams can use this scaffold as a starting point for structure–activity relationship (SAR) campaigns aimed at further improving PDE4B selectivity while retaining HSL inhibitory activity, potentially yielding first-in-class dual PDE4B/HSL inhibitors with improved tolerability.

PI3Kδ Pathway Research Using a Non-Quinazolinone Chemotype

With a cellular PI3Kδ IC₅₀ of 102 nM for AKT phosphorylation in Ri-1 cells, this compound provides a structurally novel chemical probe for PI3Kδ signaling studies [1]. Unlike idelalisib and other ATP-competitive PI3Kδ inhibitors based on the quinazolinone scaffold, this compound's pyridinyl carbamate–sulfonamide architecture may interact with PI3Kδ through a distinct binding mode. This is particularly relevant for researchers investigating PI3Kδ inhibitor resistance mechanisms or developing PI3Kδ inhibitors for B-cell malignancies where ATP-competitive inhibitor resistance has emerged.

Polypharmacology Tool for Systems Pharmacology of Insulin Resistance

The unique convergence of HSL, PDE4, and PI3Kδ inhibitory activities in a single small molecule makes this compound a powerful systems pharmacology probe [1][2]. Insulin resistance involves dysregulation across multiple signaling nodes: excessive lipolysis (HSL), chronic low-grade inflammation (PDE4), and altered insulin signaling (PI3Kδ). Using this compound in hepatocyte, adipocyte, and macrophage co-culture systems can help decipher how simultaneous modulation of these three pathways affects integrated metabolic outcomes—insights that cannot be obtained using selective inhibitors in combination due to pharmacokinetic disparities.

Quote Request

Request a Quote for Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.